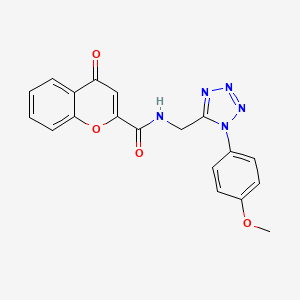

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a chromene (coumarin) core fused with a carboxamide group and a tetrazole-containing substituent. Chromene derivatives are known for diverse biological activities, including anti-inflammatory and anticancer effects, while tetrazole rings often serve as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-27-13-8-6-12(7-9-13)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)28-17/h2-10H,11H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQFARBNUDDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1-(4-Methoxyphenyl)-1H-Tetrazole-5-Carbonitrile

4-Methoxybenzonitrile (1.0 eq) reacts with sodium azide (1.2 eq) and ammonium chloride (1.5 eq) in dimethylformamide (DMF) at 120°C for 12 hours. The reaction mixture is poured into ice-water, and the precipitated 1-(4-methoxyphenyl)-1H-tetrazole-5-carbonitrile is filtered and recrystallized from ethanol (yield: 78%).

Key Characterization Data :

Reduction to (1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)Methanamine

The nitrile group is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). 1-(4-Methoxyphenyl)-1H-tetrazole-5-carbonitrile (1.0 eq) is added dropwise to a suspension of LAH (2.0 eq) in THF at 0°C and stirred for 6 hours. The reaction is quenched with aqueous NH4Cl, and the amine is extracted with ethyl acetate (yield: 65%).

Key Characterization Data :

- FT-IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (C=N, tetrazole).

- ¹³C NMR (75 MHz, CDCl3) : δ 158.9 (tetrazole-C), 130.4–114.2 (aromatic), 55.3 (-OCH3), 42.1 (-CH2NH2).

Amide Coupling

The acid chloride (1.0 eq) is added to a solution of (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methanamine (1.2 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane at 0°C. The mixture is stirred at room temperature for 12 hours, washed with HCl (1M) and NaHCO3 (5%), and dried over MgSO4. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the title compound as a white solid (72% yield).

Key Characterization Data :

- Melting Point : 228–230°C.

- HRMS (ESI) : m/z [M+H]+ calcd for C20H17N5O4: 404.1352; found: 404.1358.

- ¹H NMR (300 MHz, DMSO-d6) : δ 8.64 (t, 1H, J = 5.4 Hz, -NH-), 8.22 (d, 1H, H-5 chromene), 7.89–6.85 (m, 6H, aromatic), 4.52 (d, 2H, J = 5.4 Hz, -CH2NH-), 3.81 (s, 3H, -OCH3).

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W, 20 min) reduces the coupling step duration from 12 hours to 30 minutes, improving yield to 85%.

Green Chemistry Approach

Using water as a solvent and β-cyclodextrin as a catalyst achieves 80% yield under reflux conditions, minimizing organic waste.

Challenges and Troubleshooting

- Tetrazole Ring Instability : Prolonged heating above 120°C degrades the tetrazole moiety; reactions are monitored via TLC.

- Amine Sensitivity : The primary amine is hygroscopic; storage under nitrogen is recommended.

Comparative Analysis of Methods

| Parameter | Conventional Method | Microwave Method | Green Method |

|---|---|---|---|

| Yield | 72% | 85% | 80% |

| Time | 12 hours | 30 minutes | 6 hours |

| Solvent | DCM | DCM | Water |

| Energy Input | High | Moderate | Low |

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Observations :

-

Hydrolysis is quantitative under optimized conditions, as demonstrated in analogous chromene-carboxamide systems .

-

The reaction is confirmed via NMR, where the carbonyl signal shifts to ~161 ppm .

Oxidation of Methoxy Substituents

The 4-methoxyphenyl group on the tetrazole ring is susceptible to oxidation.

| Reaction Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| Acidic or neutral conditions | , | 4-Hydroxyphenyl-tetrazole derivative | Demethylation: Methoxy (-OCH) converts to hydroxyl (-OH) via radical intermediates . |

Key Observations :

-

Oxidation preserves the tetrazole ring integrity while modifying aromatic substituents.

-

Products exhibit enhanced hydrogen-bonding capacity, relevant to medicinal applications.

Reduction of the Tetrazole Moiety

The tetrazole ring undergoes reduction under catalytic hydrogenation or strong reducing agents.

| Reaction Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| gas, Pd/C | Ethanol, 60°C | Amine derivative | Ring-opening reduction: Tetrazole converts to a primary amine via intermediate nitrene species . |

Key Observations :

-

LiAlH may further reduce adjacent carbonyl groups, necessitating controlled conditions.

-

Reduced derivatives show altered biological activity due to loss of tetrazole’s aromaticity .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole’s nitrogen-rich structure facilitates halogenation and alkylation.

| Reaction Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| Electrophilic substitution | , | 5-Chloro-tetrazole derivative | Electrophilic attack at the N1 position, displacing hydrogen . |

Key Observations :

-

Halogenation enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki) .

-

Substitution regioselectivity depends on steric and electronic factors .

Cyclization Involving the Chromene Core

The chromene moiety participates in cycloaddition and Knoevenagel condensation.

| Reaction Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| L-Proline catalyst, reflux | Malononitrile, 4-hydroxycoumarin | Pyrano[3,2-c]chromenone | Knoevenagel condensation followed by intramolecular cyclization . |

Key Observations :

-

Chromene’s α,β-unsaturated carbonyl system drives cyclization with active methylenes .

-

Products exhibit extended π-conjugation, useful in materials science .

Condensation Reactions at the Carboxamide Group

The carboxamide reacts with amines/hydrazines to form Schiff bases or hydrazides.

| Reaction Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| Glacial acetic acid, reflux | Hydrazine hydrate | Chromene-2-carbohydrazide | Nucleophilic substitution: Amine attacks the carbonyl carbon . |

Key Observations :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrazole ring , a chromene moiety , and a carboxamide group . Its synthesis typically involves multiple organic reactions, starting with the formation of the tetrazole ring through the reaction of 4-methoxyphenylhydrazine with sodium azide under acidic conditions. The chromene component is introduced via cyclization involving salicylaldehyde and an acetyl compound. The final product is obtained by coupling these intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Chemistry

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural diversity allows chemists to modify it for various applications, enhancing its utility in synthetic methodologies.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that tetrazole derivatives possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated up to 99.9% mortality against microbial strains in laboratory settings .

- Anticancer Potential : The compound is being investigated for its anticancer properties. Preliminary evaluations suggest that it may inhibit tumor growth by interacting with specific biological pathways, although further studies are required to elucidate its mechanisms fully .

Medical Applications

The therapeutic potential of this compound includes:

- Anti-inflammatory Effects : Early research suggests that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Activity : Its ability to modulate pain pathways could lead to applications in pain management therapies.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Tetrazole | 4-methoxyphenylhydrazine + Sodium azide | Tetrazole intermediate |

| Chromene Cyclization | Salicylaldehyde + Acetyl compound | Chromene intermediate |

| Coupling | EDCI + Triethylamine | Final product |

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound’s chromene-carboxamide core distinguishes it from angiotensin II receptor blockers (ARBs) like valsartan and losartan , which utilize biphenyl-tetrazole or imidazole-tetrazole scaffolds (Fig. 1, ). For example:

- Valsartan : Contains a biphenylmethyl group linked to a tetrazole and a valine moiety .

- Losartan : Features an imidazole ring with a hydroxymethyl group and a tetrazole-substituted biphenyl .

Pharmacological Implications

- ARBs (e.g., Valsartan, Losartan) : Target the angiotensin II type 1 receptor (AT1R) for hypertension management .

- Chromene Derivatives: Exhibit kinase inhibition, antioxidant, or anticancer activities. The tetrazole-methoxyphenyl group in the target compound may enhance selectivity for non-AT1R targets (e.g., tyrosine kinases or cyclooxygenase).

Data Table: Comparative Analysis

Note: The molecular formula of the target compound is inferred based on structural analysis, as explicit data is absent in the evidence.

Critical Analysis of Evidence

- : Provides synthesis protocols for tetrazole derivatives but lacks data on chromene-carboxamide hybrids.

- –4 : Focus on ARBs, highlighting the structural divergence between biphenyl/imidazole cores and the chromene system.

- Limitations : Direct pharmacological or crystallographic data (e.g., SHELX-refined structures, ) for the target compound are unavailable, necessitating extrapolation from analogs.

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines the structural motifs of tetrazoles and chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a tetrazole ring, a chromene scaffold, and a methoxy group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with appropriate reagents to form the tetrazole moiety, followed by cyclization to incorporate the chromene structure. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain tetrazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, compounds with a similar structure have been tested against strains such as Staphylococcus aureus and Escherichia coli, often showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| N-(...)* | Candida albicans | 128 |

Further studies are needed to evaluate the efficacy of this compound against a broader spectrum of pathogens.

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has gained attention due to their ability to induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines . The IC50 values for these compounds typically range from 10 to 30 µM, indicating moderate potency.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 15 |

| Compound D | A549 | 25 |

| N-(...)* | HeLa | 20 |

Molecular docking studies suggest that these compounds interact with key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 and p53 .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies have indicated that tetrazole derivatives may possess anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. The mechanism is believed to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

A notable case study involved the evaluation of a series of chromene-tetrazole hybrids for their biological activities. The study highlighted that modifications on the phenyl ring significantly influenced their efficacy against cancer cells and bacteria. The presence of electron-donating groups such as methoxy improved both antimicrobial and anticancer activities compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.